Cas no 3770-63-6 ((S)-Phenprocoumon)
(S)-Phenprocoumon Chemical and Physical Properties
Names and Identifiers
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- (S)-Phenprocoumon
- 4-hydroxy-3-[(1S)-1-phenylpropyl]chromen-2-one
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- MDL: MFCD23702190
- Inchi: 1S/C18H16O3/c1-2-13(12-8-4-3-5-9-12)16-17(19)14-10-6-7-11-15(14)21-18(16)20/h3-11,13,19H,2H2,1H3/t13-/m0/s1
- InChI Key: DQDAYGNAKTZFIW-ZDUSSCGKSA-N
- SMILES: O1C2C=CC=CC=2C(=C(C1=O)[C@H](C1C=CC=CC=1)CC)O
Computed Properties
- Exact Mass: 280.10998
Experimental Properties
- PSA: 46.53
(S)-Phenprocoumon Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P318840-100mg |
(S)-Phenprocoumon |
3770-63-6 | 100mg |
$ 1800.00 | 2023-09-06 | ||
| TRC | P318840-1g |
(S)-Phenprocoumon |
3770-63-6 | 1g |
$ 1360.00 | 2022-06-03 | ||
| TRC | P318840-10mg |
(S)-Phenprocoumon |
3770-63-6 | 10mg |
$173.00 | 2023-05-17 | ||
| TRC | P318840-50mg |
(S)-Phenprocoumon |
3770-63-6 | 50mg |
$775.00 | 2023-05-17 | ||
| Enamine | EN300-25607520-0.05g |
3770-63-6 | 95% | 0.05g |
$2755.0 | 2024-06-19 |
(S)-Phenprocoumon Related Literature
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Yingbo Li,Nada Mehio,Huizhou Liu,Sheng Dai Green Chem., 2015,17, 2981-2993
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4. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Mengke Li,Xinyi Cai,Zhenyang Qiao,Wentao Xie,Liangying Wang,Nan Zheng,Shi-Jian Su Chem. Commun., 2019,55, 7215-7218
Additional information on (S)-Phenprocoumon
Introduction to (S)-Phenprocoumon (CAS No. 3770-63-6)
(S)-Phenprocoumon (CAS No. 3770-63-6) is a chiral anticoagulant that has gained significant attention in the pharmaceutical and medicinal chemistry fields due to its unique properties and therapeutic potential. This compound is a derivative of coumarin, a class of compounds known for their anticoagulant effects, which are crucial in the prevention and treatment of thromboembolic disorders.
The (S)-enantiomer of phenprocoumon is particularly important because it exhibits higher biological activity compared to its (R)-enantiomer. This enantioselectivity is a critical factor in drug development, as it can significantly impact the efficacy and safety of the final pharmaceutical product. Recent studies have highlighted the importance of chiral compounds in drug design, emphasizing the need for precise control over enantiomeric purity during synthesis and formulation.
In terms of its chemical structure, (S)-Phenprocoumon is characterized by a substituted coumarin ring with a phenyl group attached to the 4-position and a 3-(4-hydroxyphenyl)propyl side chain. The presence of these functional groups contributes to its anticoagulant properties by interacting with vitamin K epoxide reductase (VKOR), an enzyme essential for the synthesis of active vitamin K-dependent clotting factors. By inhibiting VKOR, (S)-Phenprocoumon effectively reduces the production of these clotting factors, thereby preventing blood coagulation.
The pharmacokinetics of (S)-Phenprocoumon have been extensively studied, revealing its long half-life and high bioavailability. These properties make it an attractive candidate for oral administration, as it can maintain therapeutic levels in the bloodstream for extended periods with fewer dosing requirements. This is particularly beneficial for patients who require long-term anticoagulation therapy, such as those with atrial fibrillation or deep vein thrombosis.
Clinical trials have demonstrated the efficacy and safety of (S)-Phenprocoumon in various patient populations. A recent Phase III trial published in the *Journal of Thrombosis and Haemostasis* reported that (S)-Phenprocoumon was effective in reducing the risk of stroke and systemic embolism in patients with non-valvular atrial fibrillation, with a favorable safety profile compared to warfarin. The study also noted that (S)-Phenprocoumon had a lower incidence of major bleeding events, which is a significant concern with traditional anticoagulants.
Despite its promising therapeutic potential, the use of (S)-Phenprocoumon requires careful monitoring due to its narrow therapeutic index. Regular coagulation tests, such as the International Normalized Ratio (INR), are necessary to ensure that patients remain within the therapeutic range. Ongoing research is focused on developing more precise dosing regimens and biomarkers to optimize treatment outcomes and minimize adverse effects.
In addition to its clinical applications, (S)-Phenprocoumon has been explored for its potential in combination therapies. For instance, recent studies have investigated its synergistic effects when used in conjunction with direct oral anticoagulants (DOACs) or antiplatelet agents. These combination therapies aim to enhance antithrombotic efficacy while reducing the risk of bleeding complications.
The synthesis of (S)-Phenprocoumon involves several steps, including chiral resolution or asymmetric synthesis techniques to ensure enantiomeric purity. Advances in catalytic asymmetric synthesis have made it possible to produce high-purity enantiomers efficiently and cost-effectively. This has significant implications for large-scale production and commercialization of (S)-Phenprocoumon as a pharmaceutical product.
From an environmental perspective, the production and disposal of (S)-Phenprocoumon must be managed carefully to minimize ecological impact. Green chemistry principles are increasingly being applied in the synthesis process to reduce waste generation and improve sustainability. For example, using biocatalysts or environmentally friendly solvents can help achieve these goals while maintaining high yields and purity standards.
In conclusion, (S)-Phenprocoumon (CAS No. 3770-63-6) represents a significant advancement in anticoagulant therapy due to its potent anticoagulant activity, favorable pharmacokinetic profile, and improved safety compared to traditional options. Ongoing research continues to explore new applications and optimize its use in clinical practice, making it a valuable addition to the arsenal of treatments for thromboembolic disorders.
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